11-Hydroxyundecan-2-one

説明

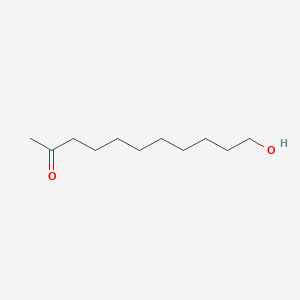

11-Hydroxyundecan-2-one (C₁₁H₂₂O₂) is a hydroxy ketone characterized by a linear 11-carbon chain with a hydroxyl (-OH) group at the 11th position and a ketone (-C=O) group at the 2nd position. It is a white crystalline solid with a melting point of 39–40°C, as reported in catalytic studies involving Wacker oxidation systems . Its bifunctional nature (hydroxyl and ketone groups) distinguishes it from simpler aliphatic ketones, enabling unique reactivity in organic synthesis and coordination chemistry.

特性

分子式 |

C11H22O2 |

|---|---|

分子量 |

186.29 g/mol |

IUPAC名 |

11-hydroxyundecan-2-one |

InChI |

InChI=1S/C11H22O2/c1-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |

InChIキー |

IACCVEKYDYBVMH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCCCCCCCCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 11-Hydroxyundecan-2-one is compared to compounds with analogous carbon chains or functional groups.

Functional Group-Based Comparison

Aliphatic Ketones

- 2-Undecanone (CAS 112-12-9): Structure: A linear ketone with a carbonyl group at position 2. Physical Properties: Pale yellow liquid; boiling point 231°C, density 0.83 g/cm³ . Toxicity: Acute oral LD₅₀ >5,000 mg/kg (rat, rabbit); highly toxic to aquatic life (LC₅₀ for fish <1 mg/L) . Applications: Used in fragrances, solvents, and insect repellents. Key Difference: The absence of a hydroxyl group in 2-undecanone results in lower polarity, making it a liquid at room temperature compared to the solid-state hydroxy ketone.

Amines

- 1-Aminoundecane (Undecylamine, CAS 7307-55-3): Structure: An 11-carbon primary amine (-NH₂). Physical Properties: Liquid; molecular weight 171.33 g/mol . Applications: Intermediate in surfactant synthesis.

Carboxylic Acid Derivatives

- 11-(Oxolan-2-yl)undecanoic Acid: Structure: Combines a carboxylic acid (-COOH) and a tetrahydrofuran ring. Properties: Acidic (pKa ≈4.95); moderate hydrophilicity (LogD ~1.64 at pH 5.5) . Applications: Potential use in polymer chemistry due to bifunctional reactivity. Key Difference: The carboxylic acid group enhances water solubility and acidity, contrasting with the hydroxy ketone’s neutral polarity.

Hydrocarbon Analogs

- Physical Properties: Liquid; boiling point 196°C . Applications: Solvent or fuel additive.

2-Methylundecane (CAS 7045-71-8) :

Key Difference : Hydrocarbons lack functional groups, resulting in lower reactivity and absence of catalytic or coordination applications.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。